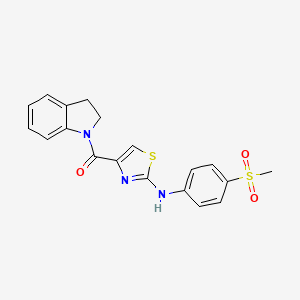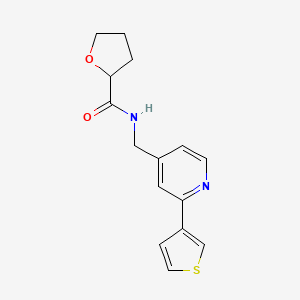![molecular formula C16H22N2O2 B3011809 N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide CAS No. 1355912-50-3](/img/structure/B3011809.png)
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide, also known as JWH-250, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University in South Carolina. JWH-250 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
Mechanism of Action
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide works by binding to the cannabinoid receptors in the body, which are found in the brain, immune system, and other organs. When N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide binds to these receptors, it activates them and causes a range of effects, including changes in mood, appetite, and pain perception. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as affect the immune system. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has also been shown to have analgesic effects, which may make it useful in the treatment of pain. However, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide.
Advantages and Limitations for Lab Experiments
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of synthetic cannabinoids on the body. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has limitations as well. It is a psychoactive compound, which means that it may not be suitable for all types of research. Additionally, N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has not been extensively studied, so its effects on the body are not well understood.
Future Directions
There are several future directions for research on N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide. One area of interest is the development of new synthetic cannabinoids that have different effects on the body. Another area of interest is the development of new drugs that target the cannabinoid receptors, which may have therapeutic benefits for a range of conditions. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide, which may lead to new insights into the role of the cannabinoid receptors in the body.
Synthesis Methods
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide can be synthesized using a multistep process that involves the reaction of various chemicals. The starting material is 2,4-dichlorophenol, which is reacted with potassium carbonate and 2-methylpropylamine to form 2-methylpropoxyphenol. This intermediate is then reacted with 1-bromo-3-chloropropane and potassium carbonate to form 1-cyanopropyl-2-methylpropoxyphenol. Finally, this compound is reacted with acetic anhydride and pyridine to form N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide.
Scientific Research Applications
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors, which are involved in the regulation of pain, appetite, and mood. N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system and the immune system.
properties
IUPAC Name |
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-14(10-17)18-16(19)9-13-5-7-15(8-6-13)20-11-12(2)3/h5-8,12,14H,4,9,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNDCRKCRNQQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CC=C(C=C1)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3011732.png)


![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3011740.png)
![N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3011743.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3011744.png)

![methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate](/img/structure/B3011747.png)
![8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3011748.png)
